N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This leads to the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . When this compound inhibits ck2 and gsk3β, pten remains active and can inhibit the pi3k/akt pathway . This results in decreased cell proliferation and increased apoptosis, thereby preventing tumor growth .
Pharmacokinetics
The presence of a carboxyl group at the meta position of the phenyl ring is suggested to play a vital role in dual kinase inhibition
Result of Action
The molecular and cellular effects of this compound’s action include the activation of PTEN, inhibition of the PI3K/AKT pathway, decreased cell proliferation, and increased apoptosis . These effects contribute to its potential anti-tumor activity .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with key enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
Its interaction with CK2 and GSK3β suggests that it may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves the inhibition of CK2 and GSK3β . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein .
Metabolic Pathways
Its interaction with CK2 and GSK3β suggests that it may be involved in pathways related to the regulation of PTEN .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-20(2)9-13-17(14(24)10-20)28-19(21-13)22-18(27)11-4-3-5-12(8-11)23-15(25)6-7-16(23)26/h3-5,8H,6-7,9-10H2,1-2H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUPEHMQQGTFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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